molecular formula C33H35N5O4Si B12917765 N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12917765
M. Wt: 593.7 g/mol
InChI Key: LBMIKMOFXXGONY-UPRLRBBYSA-N
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Description

N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide (hereafter referred to as the target compound) is a modified nucleoside derivative critical in oligonucleotide synthesis. Its structure includes:

  • A purine base with a benzamide group at the 6-position (N6-benzoyl modification), enhancing stability and facilitating coupling reactions in solid-phase synthesis .
  • A 2'-deoxyribose moiety with a tert-butyl(diphenyl)silyl (TBDPS) group protecting the 5'-hydroxyl, a common strategy to prevent unwanted side reactions during oligonucleotide assembly .
  • A free 3'-hydroxyl group, essential for phosphoramidite-based chain elongation .

The compound is synthesized via multi-step routes involving silylation, benzoylation, and chromatographic purification, achieving >95% purity by LC/MS analysis . Its primary application lies in antisense therapy and diagnostic probe development due to its resistance to nuclease degradation and efficient incorporation into oligonucleotides .

Properties

Molecular Formula

C33H35N5O4Si

Molecular Weight

593.7 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C33H35N5O4Si/c1-33(2,3)43(24-15-9-5-10-16-24,25-17-11-6-12-18-25)41-20-27-26(39)19-28(42-27)38-22-36-29-30(34-21-35-31(29)38)37-32(40)23-13-7-4-8-14-23/h4-18,21-22,26-28,39H,19-20H2,1-3H3,(H,34,35,37,40)/t26-,27+,28+/m0/s1

InChI Key

LBMIKMOFXXGONY-UPRLRBBYSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O

Origin of Product

United States

Preparation Methods

Synthesis of the Sugar Moiety with Silyl Protection

  • The sugar moiety is typically prepared from a tetrahydrofuran (oxolane) derivative with stereocenters at 2R, 4S, and 5R.
  • The 5-position hydroxymethyl group is selectively protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine, yielding the silyl ether.
  • The 4-position hydroxyl remains free or is temporarily protected depending on the synthetic route.

Coupling of the Purine Base

  • The purine base (adenine or a derivative) is introduced via a glycosylation reaction.
  • The sugar derivative is activated at the anomeric position (2-position of oxolane) to form a good leaving group (e.g., halide or trichloroacetimidate).
  • The purine base is then coupled under Lewis acid catalysis (e.g., using TMSOTf or SnCl4) to form the N-glycosidic bond at the 9-position of purine.
  • The stereochemistry at the anomeric center is controlled to obtain the β-anomer, consistent with natural nucleosides.

Formation of the Benzamide Group

  • The 6-position of the purine ring is functionalized with an amine group.
  • This amine is reacted with benzoyl chloride or benzoyl anhydride under mild conditions to form the benzamide.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane with a base like triethylamine to scavenge the released HCl.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and stereochemistry.

Research Findings and Data Summary

Step Reagents/Conditions Outcome/Notes
Sugar protection tert-butyl(diphenyl)silyl chloride, imidazole, DMF Selective silylation of 5-hydroxymethyl group
Glycosylation Activated sugar (e.g., trichloroacetimidate), purine base, TMSOTf, DCM Formation of β-N-glycosidic bond at purine 9-position
Benzamide formation Benzoyl chloride, triethylamine, DCM Amide bond formation at purine 6-position
Purification Silica gel chromatography High purity nucleoside derivative
Characterization NMR, MS, elemental analysis Confirmation of stereochemistry and structure

Additional Notes from Patents and Literature

  • The use of tert-butyl(diphenyl)silyl as a protecting group is favored for its stability under various reaction conditions and ease of removal when needed.
  • The stereochemical integrity of the sugar moiety is crucial for biological activity and is maintained by careful control of reaction conditions.
  • The glycosylation step is often the most challenging, requiring optimization of catalysts and solvents to achieve high yield and selectivity.
  • Benzamide formation is a standard acylation reaction but must be controlled to avoid side reactions on other nucleophilic sites.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

Protecting Groups :

  • The TBDPS group (target compound) offers steric bulk and stability under basic conditions, whereas DMT (Compound 11) is acid-labile, enabling selective 5'-deprotection during synthesis .
  • Dual protection (e.g., DMT + TBDMS in phosphoramidite derivatives) allows sequential deprotection for controlled chain elongation .

Functional Modifications: Sulfanyl groups (Compound 11) enable thiophosphate backbone integration, enhancing oligonucleotide stability and protein-binding affinity . Phosphoramidite derivatives (e.g., ) include 2-cyanoethyl and diisopropylamino groups, critical for coupling efficiency in solid-phase synthesis.

Purity and Characterization:

  • LC/MS : All compounds show >95% purity when using Gemini NX C-18 columns with NH4OAc/CH3CN gradients. Retention times vary (e.g., 3.26 min for the target compound vs. 2.39 min for unprotected analogs) .
  • NMR : Distinct chemical shifts confirm structural differences. For example:
    • Target compound: δ 11.22 (s, 1H, NH), 8.76 (s, 1H, purine H8) .
    • Compound 11: δ 8.05 (d, J=7.5 Hz, benzoyl aromatic H) .

Performance Notes:

  • The target compound’s TBDPS group balances stability and ease of removal (via fluoride ions), making it ideal for research requiring prolonged oligonucleotide half-life .
  • Phosphoramidites (e.g., ) achieve near-quantitative coupling yields in automated synthesizers but require post-synthesis oxidation to stabilize phosphate linkages .

Biological Activity

N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C33H35N5O4Si
  • Molecular Weight : 605.8 g/mol
  • IUPAC Name : this compound

The presence of the tert-butyl(diphenyl)silyl group enhances the stability and solubility of the compound, which is crucial for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Protection of Functional Groups : The hydroxyl groups are protected using tert-butyl(diphenyl)silyl chloride (TBDPS-Cl).
  • Formation of the Oxolane Ring : This step is critical for constructing the oxolane framework essential for biological activity.
  • Attachment of Purine Base : The purine base is then attached to form the complete structure.

This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as cell signaling and metabolic regulation .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes.
  • Anticancer Potential : Investigations have shown that it can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.

Antiviral Activity

A study conducted on a series of purine derivatives demonstrated that compounds similar to this compound exhibited significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism was attributed to the inhibition of viral polymerases.

Anticancer Studies

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The observed cytotoxicity was linked to the activation of caspase pathways leading to programmed cell death .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HSV and HIV replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of key metabolic pathways

Q & A

Q. How is the tert-butyl(diphenyl)silyl group strategically employed in the synthesis of this compound?

The tert-butyl(diphenyl)silyl (TBDPS) group serves as a protecting agent for the hydroxymethyl substituent during oligonucleotide synthesis. This prevents undesired side reactions at the 5'-position of the oxolane ring. The TBDPS group is introduced via phosphoramidite chemistry, where it remains stable under acidic or basic conditions until deprotection with fluoride ions (e.g., tetrabutylammonium fluoride). This methodology is critical for maintaining regiochemical control during nucleoside analog assembly .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Used to verify molecular weight (e.g., observed [M+H]⁺ at 777.6 vs. calculated 777.9) and purity (≥95% by UV at 220 nm). Gradient elution with NH₄OAc and methanol ensures separation of closely related impurities .
  • NMR Spectroscopy: ¹H and ¹³C NMR provide stereochemical confirmation, such as chemical shifts for the oxolane ring (δ ~3.5–4.5 ppm) and benzamide aromatic protons (δ ~7.5–8.5 ppm). ³¹P NMR is critical for monitoring phosphorothioate linkages in intermediates .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies are conducted in buffered solutions (pH 5–9) at 25°C and 37°C. Degradation products are analyzed via LC/MS to identify hydrolysis or oxidation pathways. For example, the TBDPS group is stable in anhydrous THF but hydrolyzes rapidly in aqueous TBAF, enabling controlled deprotection .

Advanced Research Questions

Q. What role does stereochemistry at the 2R,4S,5R positions play in biological activity?

The stereochemistry governs interactions with enzymes like polymerases or nucleases. For instance, the 4S-hydroxy configuration mimics natural ribose conformers, enabling incorporation into oligonucleotides. Deviations in stereochemistry (e.g., 4R) reduce binding affinity by ~50% in polymerase assays, as shown in analogous nucleoside analogs .

Q. How can phosphorothioate linkages be introduced into derivatives of this compound, and what are their therapeutic implications?

Phosphorothioate bonds are formed using sulfurizing reagents like 5-ethylthio-1H-tetrazole (ETT) during solid-phase synthesis. These linkages enhance nuclease resistance in therapeutic oligonucleotides, prolonging half-life in vivo. LC/MS and MALDI-TOF are used to confirm sulfur incorporation (mass shift +16 Da per modification) .

Q. What challenges arise in scaling up synthesis while preserving stereochemical fidelity?

Key challenges include:

  • Reaction Optimization: Strict anhydrous conditions (argon atmosphere) and low temperatures (−20°C) are required to prevent epimerization.
  • Purification: Flash chromatography with silica gel (hexane/EtOAc gradients) achieves >95% purity. Scaling necessitates automated systems to maintain resolution .

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